molecular formula C15H16N6O2S2 B2819695 1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097901-82-9

1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No. B2819695
M. Wt: 376.45
InChI Key: NXFOCTIQVXSRJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a thiadiazole ring, a benzenesulfonyl group, and a piperazine ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings and a sulfonyl group . These groups could potentially participate in various intermolecular interactions, affecting the compound’s physical and chemical properties.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the heterocyclic rings and the sulfonyl group . The pyrazole and thiadiazole rings are aromatic and relatively stable, but they can participate in electrophilic substitution reactions. The sulfonyl group is also quite stable but can undergo reactions with nucleophiles.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of multiple heterocyclic rings could increase its stability and rigidity, while the sulfonyl group could enhance its solubility in polar solvents.

Scientific Research Applications

Antibacterial and Biofilm Inhibition

A notable application of derivatives resembling the core structure of the compound is in the development of potent antibacterial agents. For instance, bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have demonstrated significant in-vitro antibacterial and cytotoxic activities. One derivative showed remarkable efficacy against E. coli, S. aureus, and S. mutans strains, with minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) values indicating high antibacterial potency. Furthermore, these compounds exhibited more effective biofilm inhibition activities than Ciprofloxacin, highlighting their potential in combating bacterial biofilms, which are challenging to treat with conventional antibiotics (Mekky & Sanad, 2020).

Enzyme Inhibition

Research has also explored the utilization of piperazine derivatives in enzyme inhibition, targeting specific enzymes associated with disease pathways. Compounds with a piperazine moiety have shown excellent inhibitory activities against the MurB enzyme, critical in the bacterial cell wall synthesis pathway. Such inhibitors could lead to new therapeutic strategies against resistant bacterial strains, emphasizing the utility of piperazine derivatives in developing novel antimicrobial agents.

Antifungal and Antiviral Activities

Additionally, thiadiazole amide compounds containing piperazine have been synthesized and demonstrated inhibitory effects against plant pathogens and viruses. Specific derivatives showed potential as antifungal and antiviral agents, providing a foundation for developing new agricultural chemicals or antiviral drugs. This versatility underscores the importance of such chemical structures in creating compounds with varied biological activities (Xia, 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity, which are not known without specific experimental data .

properties

IUPAC Name

3-[4-(4-pyrazol-1-ylphenyl)sulfonylpiperazin-1-yl]-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2S2/c22-25(23,14-4-2-13(3-5-14)21-7-1-6-16-21)20-10-8-19(9-11-20)15-12-17-24-18-15/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFOCTIQVXSRJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine

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